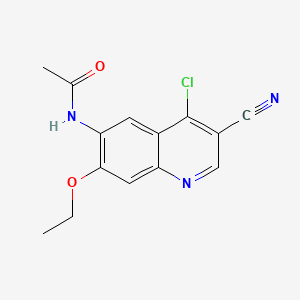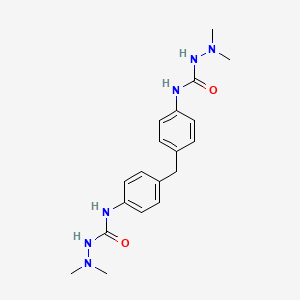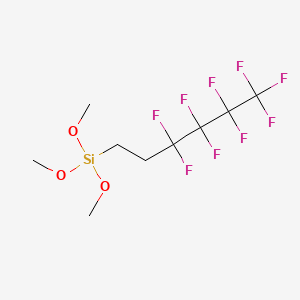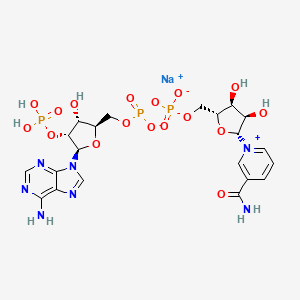
烟酰胺腺嘌呤二核苷酸磷酸单钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium nicotinamide adenine dinucleotide phosphate (Sodium NADP) is a sodium salt form of nicotinamide adenine dinucleotide phosphate. It is a crucial coenzyme involved in cellular electron transfer reactions in biological metabolism. Sodium NADP alternates between oxidized (NADP+) and reduced (NADPH) forms, maintaining cellular redox homeostasis and regulating various biological events, including cellular metabolism .
科学研究应用
Sodium NADP has a wide range of scientific research applications, including:
安全和危害
作用机制
Sodium NADP exerts its effects by competitively inhibiting nucleotide metabolism through the suppression of enzymes like nucleoside diphosphate kinase and adenosine kinase. It also serves as a coenzyme in redox reactions, facilitating the transfer of electrons and maintaining cellular redox homeostasis . The molecular targets and pathways involved include the pentose phosphate pathway and various biosynthetic pathways that require NADPH as a reducing agent .
生化分析
Biochemical Properties
Nadide Phosphate Monosodium is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the DNA repair system and promote normal cellular biosynthetic responses after chemotherapy .
Cellular Effects
Nadide Phosphate Monosodium exerts a significant influence on various types of cells and cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect cancer patients against the general toxic effects of substances such as doxorubicin or cisplatin .
Molecular Mechanism
At the molecular level, Nadide Phosphate Monosodium exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves a multitude of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nadide Phosphate Monosodium change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Nadide Phosphate Monosodium vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Nadide Phosphate Monosodium is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Nadide Phosphate Monosodium is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Nadide Phosphate Monosodium and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Sodium NADP can be synthesized through the phosphorylation of nicotinamide adenine dinucleotide (NAD+) using NAD+ kinase. This reaction involves the addition of a phosphate group to NAD+ to form NADP+. The reaction conditions typically include the presence of ATP and a suitable buffer to maintain the pH .
Industrial Production Methods
Industrial production of Sodium NADP involves large-scale enzymatic synthesis using NAD+ kinase. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and substrate concentrations. The product is then purified using techniques like ion-exchange chromatography to remove impurities and obtain high-purity Sodium NADP .
化学反应分析
Types of Reactions
Sodium NADP undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Sodium NADP alternates between its oxidized (NADP+) and reduced (NADPH) forms, playing a key role in redox reactions within cells.
Substitution Reactions: Sodium NADP can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by enzymes.
Common Reagents and Conditions
Common reagents used in reactions involving Sodium NADP include:
Glucose-6-phosphate dehydrogenase: Catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconolactone, reducing NADP+ to NADPH.
Major Products Formed
The major products formed from reactions involving Sodium NADP include NADPH, which is essential for various biosynthetic pathways, and 6-phosphogluconolactone, a product of the pentose phosphate pathway .
相似化合物的比较
Sodium NADP is similar to other nicotinamide adenine dinucleotide phosphates, such as NAD+ and NADH. it is unique in its role as a coenzyme in anabolic reactions, such as the Calvin cycle and lipid synthesis, which require NADPH as a reducing agent . Other similar compounds include:
Nicotinamide adenine dinucleotide (NAD+): Involved in catabolic reactions and cellular respiration.
Nicotinamide adenine dinucleotide (NADH): The reduced form of NAD+, involved in electron transport and energy production.
Sodium NADP’s uniqueness lies in its specific role in anabolic reactions and its ability to maintain redox balance in cells, making it a vital component in various metabolic processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nadide phosphate monosodium involves the reaction between Nadide and sodium phosphate.", "Starting Materials": ["Nadide", "Sodium phosphate"], "Reaction": [ "Step 1: Dissolve Nadide in water to form a solution.", "Step 2: Dissolve sodium phosphate in water to form a solution.", "Step 3: Add the sodium phosphate solution to the Nadide solution slowly while stirring.", "Step 4: Continue stirring the mixture for several hours at room temperature.", "Step 5: Filter the resulting solid and wash it with water.", "Step 6: Dry the solid in a vacuum oven at low temperature.", "Step 7: The resulting product is Nadide phosphate monosodium." ] } | |
CAS 编号 |
1184-16-3 |
分子式 |
C21H27N7NaO17P3 |
分子量 |
765.4 g/mol |
IUPAC 名称 |
sodium;[[(2R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14?,15-,16?,20?,21?;/m1./s1 |
InChI 键 |
JNUMDLCHLVUHFS-HLFIWPCTSA-M |
手性 SMILES |
C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
规范 SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
其他 CAS 编号 |
53-59-8 |
物理描述 |
White odorless solid; [Bio-Rad Laboratories MSDS] |
Pictograms |
Irritant |
相关CAS编号 |
24292-60-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





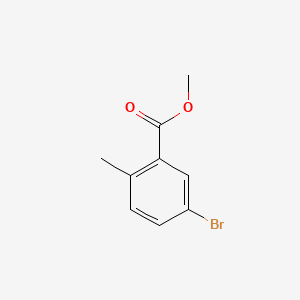
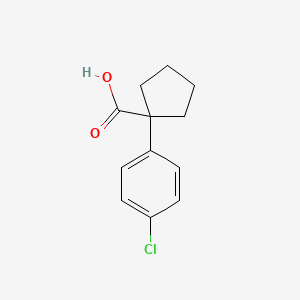
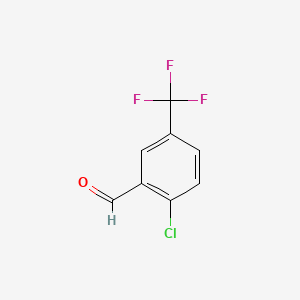
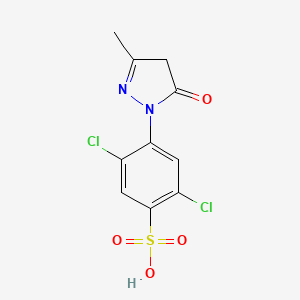
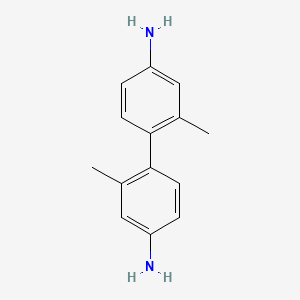
![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)

